An In-depth Technical Guide to the Chemical Properties and Structure of 3,5-Dimethylpiperidine
An In-depth Technical Guide to the Chemical Properties and Structure of 3,5-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Dimethylpiperidine is a versatile heterocyclic secondary amine that serves as a crucial building block and intermediate in the synthesis of a wide range of chemical compounds, most notably in the pharmaceutical and agrochemical industries. Its structure, existing as cis and trans diastereomers, offers unique stereochemical properties that are leveraged in complex organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in the production of active pharmaceutical ingredients (APIs).
Chemical Structure and Isomerism
3,5-Dimethylpiperidine is a derivative of piperidine with methyl groups located at the 3 and 5 positions of the heterocyclic ring. This substitution pattern gives rise to two diastereomers: the achiral cis (R,S) isomer and the chiral trans (R,R/S,S) enantiomeric pair. The spatial orientation of the two methyl groups significantly influences the molecule's physical properties and its reactivity in stereospecific reactions.
Physicochemical and Spectroscopic Properties
The properties of 3,5-Dimethylpiperidine are summarized below. Data is provided for the mixture of isomers unless otherwise specified.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 35794-11-7 | [1] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 144 °C | [1] |
| Density | 0.853 g/mL at 25 °C | [1] |
| Solubility | Low solubility in water; soluble in most organic solvents | [1] |
| pKa (Predicted) | 10.52 ± 0.10 | |
| Refractive Index (n²⁰/D) | 1.4454 | [1] |
| Flash Point | 33 °C (91 °F) | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and structural elucidation of 3,5-Dimethylpiperidine and its isomers.
Table 3.2.1: NMR Spectral Data (CDCl₃ Solvent)
| Isomer | Nucleus | Chemical Shift (δ, ppm) |
| cis | ¹H NMR | ~2.5-3.0 (m, ring CH-N), ~1.5 (m, ring CH), ~0.85 (d, CH₃) |
| ¹³C NMR | ~55 (C2/C6), ~44 (C4), ~35 (C3/C5), ~22 (CH₃) | |
| trans | ¹H NMR | ~2.5-3.0 (m, ring CH-N), ~1.6 (m, ring CH), ~0.90 (d, CH₃) |
| ¹³C NMR | ~53 (C2/C6), ~42 (C4), ~33 (C3/C5), ~20 (CH₃) |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is interpreted from spectral database information.[2][3][4][5]
Table 3.2.2: Infrared (IR) Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (secondary amine) |
| 2950-2800 | Strong | C-H Stretch (aliphatic) |
| 1460 | Medium | C-H Bend (CH₂, CH₃) |
| ~1100 | Medium | C-N Stretch |
Note: IR peak positions are approximate. Data is interpreted from spectral database information.[6][7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 3,5-Dimethylpiperidine.
Synthesis via Catalytic Hydrogenation of 3,5-Dimethylpyridine
The most common industrial method for synthesizing 3,5-Dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine).[1][8]
Methodology:
-
Reactor Setup: To a high-pressure autoclave, add 3,5-dimethylpyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or deionized water.[6][9]
-
Catalyst Addition: Carefully add the hydrogenation catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) at ~5 mol% or Ruthenium on Carbon (Ru/C) are commonly used.[6][8]
-
Hydrogenation: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to the target pressure (e.g., 50-70 bar).[6]
-
Reaction: Begin vigorous stirring. The reaction may proceed at room temperature or require heating (up to 160°C) for several hours (4-10 hours), depending on the catalyst and desired trans/cis ratio.[6][9] Monitor the reaction progress by observing hydrogen uptake or by GC analysis of aliquots.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with inert gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.
-
Workup - Neutralization & Extraction: Transfer the filtrate to a separatory funnel. If an acidic solvent was used, carefully neutralize by washing with a saturated solution of sodium bicarbonate or another suitable base until effervescence ceases. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation.[6]
Quality Control and Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the purity of 3,5-Dimethylpiperidine and quantifying the ratio of cis to trans isomers.
Methodology:
-
Sample Preparation: Prepare a stock solution of the 3,5-Dimethylpiperidine sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare working standards and quality control samples by serial dilution.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a mid-polar 6% cyanopropyl/94% polydimethylsiloxane phase, or a DB-5ms column).[10]
-
GC Conditions (Representative):
-
MS Conditions (Representative):
-
Data Analysis: Identify the peaks for cis- and trans-3,5-Dimethylpiperidine based on their retention times and mass spectra. Quantify the purity and isomer ratio by integrating the respective peak areas.
Applications in Drug Development
3,5-Dimethylpiperidine is a key intermediate in the synthesis of various APIs. A prominent example is its use in the manufacture of Tilmicosin, a macrolide antibiotic used in veterinary medicine.
Synthesis of Tilmicosin via Reductive Amination
Tilmicosin is synthesized by the reductive amination of the C-20 aldehyde group of desmycosin (a tylosin derivative) with 3,5-dimethylpiperidine.
Methodology (Representative Protocol):
-
Reaction Setup: In a suitable reaction vessel, dissolve desmycosin (1.0 eq) and 3,5-dimethylpiperidine (a slight excess) in a solvent such as methanol.
-
Reductive Amination: To the solution, add a reducing agent. Common choices include metal hydrides like sodium cyanoborohydride (NaBH₃CN) or the use of formic acid, which serves as both an acid catalyst and the reducing agent (Eschweiler-Clarke reaction).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.
-
Workup and Purification: Upon completion, the reaction is quenched and worked up according to standard procedures, which may involve pH adjustment, extraction, and chromatographic purification to isolate the final Tilmicosin product.
Safety and Handling
3,5-Dimethylpiperidine is a flammable liquid and an irritant. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.
Conclusion
3,5-Dimethylpiperidine is a foundational chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its isomeric forms, physicochemical properties, and reaction protocols is essential for its effective and safe use in research and development. The methodologies outlined in this guide provide a technical framework for the synthesis, analysis, and application of this versatile compound.
References
- 1. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3,5-DIMETHYLPIPERIDINE (CIS)(14446-75-4) 13C NMR [m.chemicalbook.com]
- 4. 3,5-Dimethylpiperidine(35794-11-7) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3,5-Dimethylpiperidine(35794-11-7) IR Spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. tuodaindus.com [tuodaindus.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]
